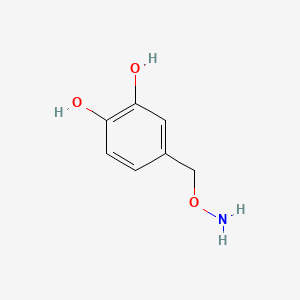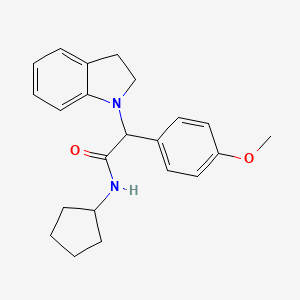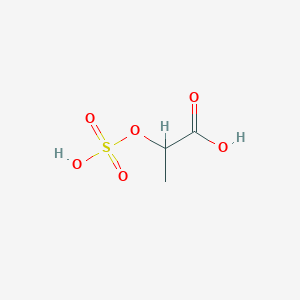
3,4-二羟基苄氧胺
描述
3,4-Dihydroxybenzyloxyamine, also known as 3,4-Dihydroxybenzyloxyamine, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydroxybenzyloxyamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydroxybenzyloxyamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 3,4-二羟基苯甲酸 (3,4-DHBA) 的微生物生产 3,4-二羟基苯甲酸 (3,4-DHBA 或原儿茶酸) 的生产是一项重要的任务,因为 3,4-DHBA 具有药理特性,并可作为后续合成高附加值化学品的先驱 . 使用脱水莽草酸脱水酶 (DSD) 微生物生产 3,4-DHBA 已得到证实 .
抗氧化性能
原儿茶酸 (3,4-DHBA) 是一种天然存在的酚酸,也称为简单的植物次生代谢产物 . 它具有抗氧化性能 .
抗病毒性能
抗炎性能
抗癌性能
抗神经退行性疾病性能
7. 在医药、功能性食品和化妆品中的应用 3,4-DHBA 可用于医药、功能性食品和化妆品 .
3,4-二羟基-D,L-苯丙氨酸的比色识别
与其他纳米催化剂(如 L-半胱氨酸、L-组氨酸、手性二肽 (L-半胱氨酸-L-组氨酸) 或手性三肽苯丙氨酸-L-半胱氨酸-L-组氨酸) 修饰的 CuNPs 相比,FFCH@CuNPs 在 3,3',5,5'-四甲基联苯胺 (TMB)-H2O2 体系中表现出更高的 POD 模拟催化活性,并且在识别 3,4-二羟基-D,L-苯丙氨酸 (D,L-DOPA) 对映异构体方面具有更强的对映选择性 .
作用机制
Target of Action
It is known that this compound is structurally similar to 3,4-dihydroxybenzoic acid , which suggests that it may interact with similar targets or pathways
Biochemical Pathways
A study on a structurally similar compound, 3,4-dihydroxybenzoic acid, suggests that it may be involved in the oxidative polymerization process . This process leads to the formation of deeply colored oligomer/polymer products that strongly adhere to several surfaces
生化分析
Biochemical Properties
3,4-Dihydroxybenzyloxyamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of clinical diagnostic applications . Additionally, 3,4-Dihydroxybenzyloxyamine is involved in the oxidative polymerization process, contributing to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA), which is explored for its potential use in synthetic pathways and materials science .
Cellular Effects
3,4-Dihydroxybenzyloxyamine influences various cellular processes and functions. It has been shown to inhibit dopa decarboxylase in vitro and in vivo, affecting the synthesis of neurotransmitters such as dopamine . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on oxidative stress and antioxidant status in cells has also been studied, highlighting its potential cytoprotective effects .
Molecular Mechanism
At the molecular level, 3,4-Dihydroxybenzyloxyamine exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as dopa decarboxylase, leading to changes in neurotransmitter synthesis . The compound’s ability to act as an internal standard in biochemical assays further demonstrates its interaction with specific biomolecules, enhancing the accuracy of analytical methodologies .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-Dihydroxybenzyloxyamine over time have been studied in laboratory settings. It has been observed that the compound remains stable under specific conditions, allowing for accurate and reliable results in biochemical assays . Long-term effects on cellular function have also been noted, with studies indicating that the compound can maintain its efficacy over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of 3,4-Dihydroxybenzyloxyamine vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit dopa decarboxylase without causing significant adverse effects . At higher doses, toxic effects such as alterations in neurotransmitter levels and potential neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,4-Dihydroxybenzyloxyamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s role in the oxidative polymerization process and its interaction with enzymes such as dopa decarboxylase illustrate its involvement in complex biochemical pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4-Dihydroxybenzyloxyamine within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target areas, enhancing its efficacy in biochemical reactions . The compound’s physicochemical properties, such as molecular size and solubility, also play a role in its transport across cellular membranes .
Subcellular Localization
3,4-Dihydroxybenzyloxyamine’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
4-(aminooxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADSHRRKRYVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197353 | |
| Record name | 3,4-Dihydroxybenzyloxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-85-2 | |
| Record name | 3,4-Dihydroxybenzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxybenzyloxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?
A1: 3,4-Dihydroxybenzyloxyamine acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by 3,4-Dihydroxybenzyloxyamine isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.
Q2: What is the significance of 3,4-Dihydroxybenzyloxyamine being characterized as a "selective peripheral inhibitor" in the research?
A2: The research highlights 3,4-Dihydroxybenzyloxyamine as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)
![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)
![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)
![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)

![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)

![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)
